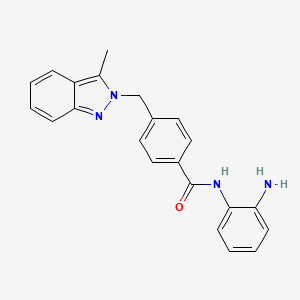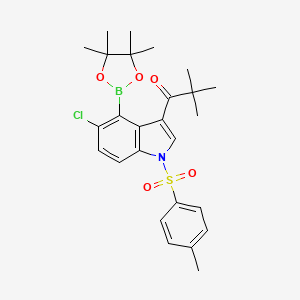
1-(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
The synthesis of 1-(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one typically involves multiple steps. The key steps include the formation of the indole core, introduction of the chloro and tosyl groups, and the attachment of the dioxaborolane moiety. The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the indole and dioxaborolane groups allows for selective oxidation reactions, often using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the chloro or tosyl groups, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Aplicaciones Científicas De Investigación
1-(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dioxaborolane group suggests potential interactions with biological molecules that contain hydroxyl or amine groups, forming stable complexes.
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives and boronic acid esters. Compared to these compounds, 1-(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. Some similar compounds include:
- 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C26H31BClNO5S |
|---|---|
Peso molecular |
515.9 g/mol |
Nombre IUPAC |
1-[5-chloro-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C26H31BClNO5S/c1-16-9-11-17(12-10-16)35(31,32)29-15-18(23(30)24(2,3)4)21-20(29)14-13-19(28)22(21)27-33-25(5,6)26(7,8)34-27/h9-15H,1-8H3 |
Clave InChI |
BVOLUAOZIFUHFC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


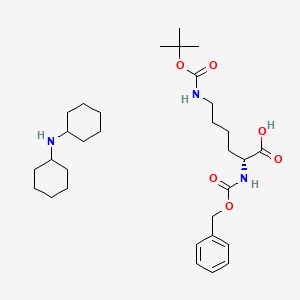
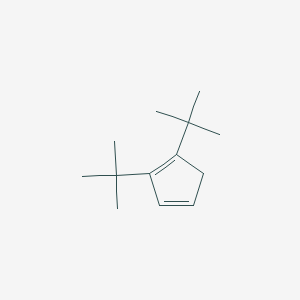
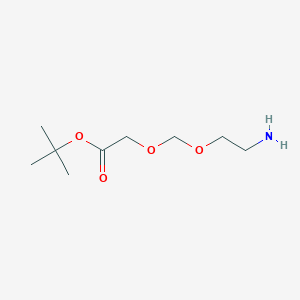
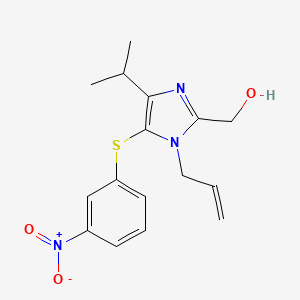
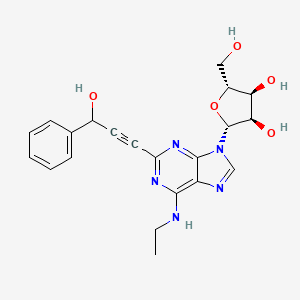

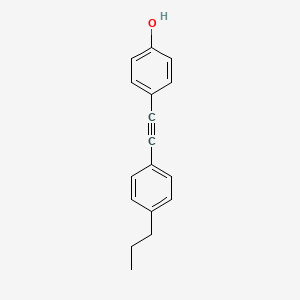
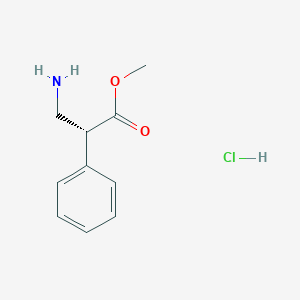
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
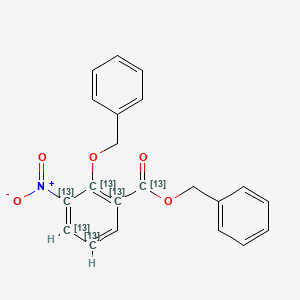
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
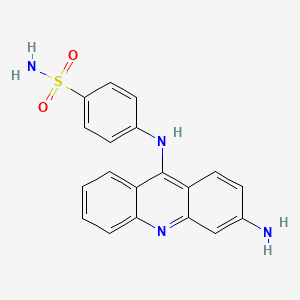
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
